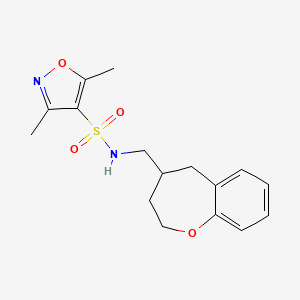![molecular formula C20H24N2O3 B5675591 ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5675591.png)
ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis Approaches : Synthesis of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, a related compound, involves the condensation of N-methylisatoic anhydride with diethyl malonate, followed by reaction with 1,4-dibromo-2-methyl-butene (Reisch, Iding, & Bassewitz, 1993). This approach may provide insights into the synthesis of ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate.
Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is another method, as seen in the synthesis of similar compounds like 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde (Ibrahim et al., 2013).
Molecular Structure Analysis
- Crystal Packing and Hydrogen Bonds : The molecular structure of similar ethyl derivatives of quinoxalinecarboxylic acid involves inter-molecular hydrogen bonds, forming a 3D supramolecular network (Badoğlu et al., 2015).
Chemical Reactions and Properties
- Reactivity with Hydroxylamine Hydrochloride : In related compounds, the reaction with hydroxylamine hydrochloride under various conditions has shown distinctive chemical behavior, leading to a variety of products, indicating potential diverse reactivity for ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate as well (Ibrahim et al., 2013).
Propiedades
IUPAC Name |
ethyl 3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-5-10-22(11-6-2)13-17-14(4)21-18-9-8-15(20(24)25-7-3)12-16(18)19(17)23/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLMIKXUVJDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diallylaminomethyl-4-hydroxy-2-methyl-quinoline-6-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5675514.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5675525.png)
![1-(2-pyridinyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5675536.png)
![(4S)-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5675554.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione](/img/structure/B5675555.png)

![5-{1-[(2,4-dichlorophenoxy)acetyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5675565.png)
![methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5675569.png)
![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5675584.png)

![4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5675589.png)
![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)
![3-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-pyridinone](/img/structure/B5675626.png)